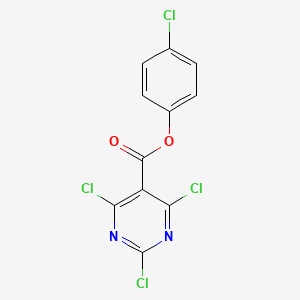
7-(6-Amino-purin-9-yl)-heptanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(6-Amino-9H-purin-9-yl)heptanoic acid is a compound that belongs to the class of organic compounds known as 6-aminopurines. These are purines that carry an amino group at position 6. This compound is structurally related to adenine, a fundamental component of nucleic acids.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-(6-Amino-9H-purin-9-yl)heptanoic acid typically involves the reaction of a purine derivative with a heptanoic acid derivative under specific conditions. The exact synthetic route can vary, but it generally includes steps such as:
Nucleophilic substitution: A purine derivative reacts with a heptanoic acid derivative in the presence of a base.
Purification: The product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification processes.
Análisis De Reacciones Químicas
Types of Reactions
7-(6-Amino-9H-purin-9-yl)heptanoic acid can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The amino group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Conditions for substitution reactions can vary, but they often involve the use of bases or acids to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxo derivatives, while reduction can produce amine derivatives.
Aplicaciones Científicas De Investigación
7-(6-Amino-9H-purin-9-yl)heptanoic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to nucleic acids and their functions.
Industry: The compound can be used in the production of various chemicals and materials.
Mecanismo De Acción
The mechanism of action of 7-(6-Amino-9H-purin-9-yl)heptanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to nucleic acids and proteins, affecting their structure and function. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of gene expression.
Comparación Con Compuestos Similares
Similar Compounds
6-Amino-9H-purine-9-propanoic acid: This compound is structurally similar but has a shorter carbon chain.
Adenine: A fundamental component of nucleic acids, adenine is structurally related but lacks the heptanoic acid moiety.
Uniqueness
7-(6-Amino-9H-purin-9-yl)heptanoic acid is unique due to its specific structure, which combines a purine base with a heptanoic acid chain. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
4323-13-1 |
|---|---|
Fórmula molecular |
C12H17N5O2 |
Peso molecular |
263.30 g/mol |
Nombre IUPAC |
7-(6-aminopurin-9-yl)heptanoic acid |
InChI |
InChI=1S/C12H17N5O2/c13-11-10-12(15-7-14-11)17(8-16-10)6-4-2-1-3-5-9(18)19/h7-8H,1-6H2,(H,18,19)(H2,13,14,15) |
Clave InChI |
MPNBGXGUVWYIIB-UHFFFAOYSA-N |
SMILES canónico |
C1=NC(=C2C(=N1)N(C=N2)CCCCCCC(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


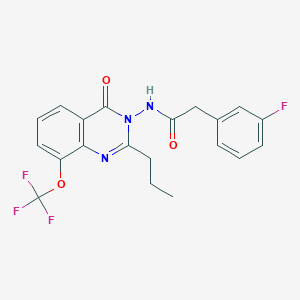
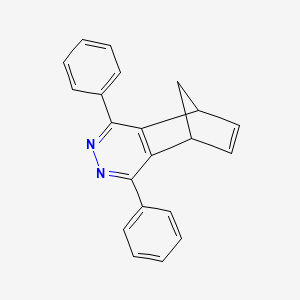
![[1,3]Dioxolo[4,5-c]pyridine-6-carbonitrile](/img/structure/B12926286.png)
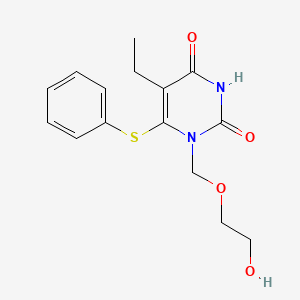
![4,4',4''-[20-(4-Hydroxyphenyl)-21H,23H-porphine-5,10,15-triyl]tris[sodium benzoate]](/img/structure/B12926316.png)
![5-[4-(Benzenesulfonyl)phenyl]-1,2-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12926322.png)
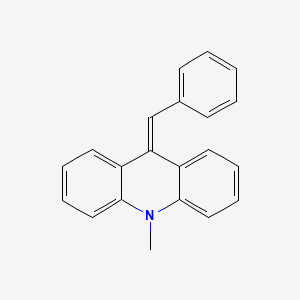
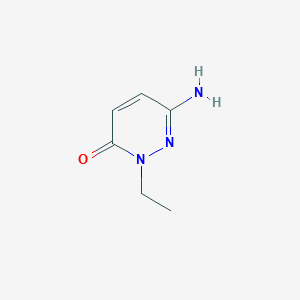
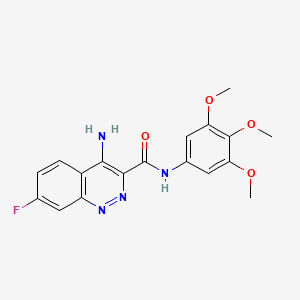
![5-[(2-Fluoroethyl)(2-hydroxyethyl)amino]pyrimidine-2,4(1h,3h)-dione](/img/structure/B12926336.png)
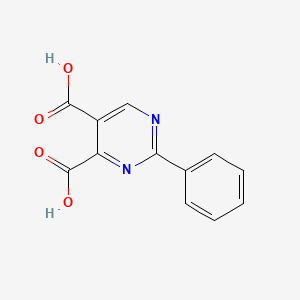
![(8R,9S,13S,14S)-13-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-7,8,9,11,12,13,15,16-octahydro-6H-cyclopenta[a]phenanthren-17(14H)-one](/img/structure/B12926343.png)

